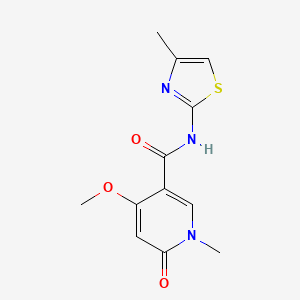

4-methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-6-19-12(13-7)14-11(17)8-5-15(2)10(16)4-9(8)18-3/h4-6H,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRBXHMFFFSGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of various substituents. One common synthetic route includes the cyclization of a suitable precursor containing the thiazole and pyridine moieties under specific reaction conditions, such as the use of strong bases or acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. Its interaction with various biological targets is of interest for developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it valuable in various manufacturing processes.

Wirkmechanismus

The mechanism by which 4-methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Key Findings

Bioactivity :

- The 4-methylthiazol-2-yl group in the target compound may enhance binding to microbial targets compared to simpler carboxamides (e.g., 1-methyl-6-oxo derivative) due to its aromatic heterocycle .

- Benzyl-substituted analogs (e.g., compound 8 in ) show parasitic proteasome inhibition, suggesting that bulky R1 groups (e.g., benzyl) improve target engagement in enzymes .

Solubility and Lipophilicity :

- The methoxy group in the target compound increases hydrophilicity compared to purely aromatic substituents (e.g., 4-methoxyphenyl in compound 6, ) but reduces it relative to cyclopropylcarbamoyl derivatives .

Synthetic Complexity: Thiazole-containing derivatives require multi-step synthesis (e.g., reflux with cyanoacetamide/piperidine) , whereas benzyl-substituted analogs are synthesized via HATU/DIPEA-mediated coupling, offering higher yields (~45–90%) .

Biologische Aktivität

4-Methoxy-1-methyl-N-(4-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. Its unique structure, characterized by a dihydropyridine ring substituted with various functional groups, suggests potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of the biological activity of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C12H13N3O3S

- Molecular Weight : 279.31 g/mol

- Functional Groups : Methoxy group, methylthiazole moiety, carboxamide group

The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The thiazole ring is known for its role in enhancing biological activity, particularly against infectious diseases.

In Vitro Studies

Research has highlighted the compound's effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) :

- Gram-positive bacteria: MIC values ranging from 15.625 to 125 μM.

- Gram-negative bacteria: Comparable or superior to standard antibiotics like gentamicin and fluconazole.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to potential therapeutic applications in treating diseases linked to these enzymes.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated:

- Bactericidal Action : The compound showed a significant reduction in bacterial viability at concentrations as low as 62.5 μg/mL.

- Biofilm Inhibition : Demonstrated moderate-to-good activity against MRSA biofilms, suggesting potential use in treating biofilm-associated infections.

Case Study 2: Anti-inflammatory Potential

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The presence of the thiazole moiety is particularly significant due to its established role in anti-inflammatory drug design.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound suggest that modifications to the thiazole and methoxy groups could enhance its biological activity. SAR studies indicate that:

- Alterations in substituents can lead to improved binding affinity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Methylthiazole substitution | Enhanced antimicrobial properties |

| Variation in carboxamide group | Potential increase in enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.